Superior Carbonic Anhydrase IX Inhibition Potency and Selectivity of Benzothiadiazine Dioxide Derivatives Over Saccharin and Acesulfame K Leads
A series of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one-1,1-dioxide (BTD) derivatives exhibited significantly greater potency against tumor-associated carbonic anhydrase IX (CA IX) compared to the lead compounds saccharin (SAC) and acesulfame K (ACE) [1]. The BTD scaffold enabled Ki values against CA IX in the range of 19.1–408.5 nM, whereas SAC and ACE displayed Ki values of 103 nM and 2400 nM, respectively. Additionally, BTD derivatives achieved selectivity indices (II/IX SI) of 2–76, compared to SAC's SI of 56 and ACE's SI of >4.
| Evidence Dimension | Inhibition constant (Ki) against carbonic anhydrase IX and selectivity index (SI) over CA II |
|---|---|
| Target Compound Data | BTD derivatives: Ki(CA IX) = 19.1–408.5 nM; SI(II/IX) = 2–76 |
| Comparator Or Baseline | Saccharin (SAC): Ki(CA IX) = 103 nM, SI(II/IX) = 56; Acesulfame K (ACE): Ki(CA IX) = 2400 nM, SI(II/IX) >4 |
| Quantified Difference | Up to 125-fold improvement in potency (BTD 19.1 nM vs ACE 2400 nM); BTD SI range extends to 76, surpassing both leads |
| Conditions | In vitro enzymatic inhibition assays using recombinant human CA isoforms; selectivity assessed against off-target CA II |
Why This Matters
The BTD scaffold provides a quantifiable and tunable improvement in both potency and selectivity against a validated anticancer target, enabling the development of more effective and safer CA IX inhibitors.
- [1] Nocentini, A., Carta, F., Tanc, M., Ceruso, M., Maresca, A., Scozzafava, A., ... & Supuran, C. T. (2020). “A Sweet Combination”: Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 63(1), 321-333. View Source
